2-Phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
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Overview
Description
2-Phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is a compound with a unique fused ring system. Its structure includes a cyclopentane ring fused to a pyrrole ring, and it features a phenyl group attached to one of the carbons in the cyclopentane ring. This compound has attracted attention due to its diverse applications in both synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes: One notable synthetic route involves an Au(I)-catalyzed tandem reaction . Researchers have developed a method to synthesize 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives from 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or NH₄OAc . This reaction yields a series of polysubstituted pyrroles in moderate to good yields .
Industrial Production: While industrial-scale production methods are less common, the synthetic route mentioned above provides a foundation for further optimization and scale-up.
Chemical Reactions Analysis
2-Phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substituents on the phenyl ring can be modified through substitution reactions.
Oxidation: Oxidizing agents such as KMnO₄, PCC, or DMSO can be employed.
Reduction: Reducing agents like NaBH₄ or LiAlH₄ are commonly used.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products: The specific products formed depend on the reaction conditions and substituents present. Detailed studies are needed to explore the full scope of reactivity.
Scientific Research Applications
2-Phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole finds applications in:
Medicinal Chemistry: Researchers investigate its potential as a scaffold for drug design due to its unique structure.
Biological Studies: Its selective activity on COX-2 suggests anti-inflammatory potential.
Materials Science: The compound’s properties may contribute to novel materials.
Mechanism of Action
The exact mechanism by which 2-Phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While 2-Phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is unique, it shares features with related compounds:
1,4,5,6-Tetrahydrocyclopenta[b]pyrrole: The unsubstituted parent compound.
Other Polysubstituted Pyrroles: Explore analogs with varying substituents.
Properties
Molecular Formula |
C13H13N |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C13H13N/c1-2-5-10(6-3-1)13-9-11-7-4-8-12(11)14-13/h1-3,5-6,9,14H,4,7-8H2 |
InChI Key |
HHEUETIFXJDRCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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